The synthesis of pitolisant oxalate involves a multi-step process that begins with the reaction of piperidine with l-bromo-3-chloropropane to form a spiro derivative. This intermediate undergoes selective opening with 3-(4-chlorophenyl)propan-1-ol in the presence of an inorganic base, resulting in pitolisant hydrochloride. The hydrochloride salt can then be converted to the oxalate form through further reactions involving oxalic acid or its derivatives .
The synthesis is advantageous due to its scalability and cost-effectiveness, allowing for industrial-scale production .
The molecular structure of pitolisant oxalate can be represented by its chemical formula . The compound features a complex arrangement that includes a piperidine ring and a chlorophenyl group, contributing to its biological activity.
Pitolisant oxalate undergoes various chemical reactions, primarily involving protonation and deprotonation processes that affect its solubility and bioavailability. The conversion between different salt forms (e.g., hydrochloride to oxalate) is crucial for optimizing pharmacokinetic properties.
Pitolisant exerts its pharmacological effects by acting as an inverse agonist at the histamine H3 receptor. This mechanism leads to increased release of neurotransmitters such as acetylcholine, norepinephrine, and serotonin, which are critical in regulating wakefulness and alertness.
Pitolisant oxalate exhibits distinct physical and chemical properties that are relevant for its application in pharmaceuticals.
Pitolisant oxalate is primarily utilized in scientific research related to sleep disorders. Its role as a histamine H3 receptor antagonist makes it a candidate for developing treatments aimed at improving wakefulness in patients suffering from narcolepsy and other related conditions.
The conversion of Pitolisant free base to its hydrochloride form employs solvent systems critical for yield and purity. Patent WO2021023634A1 details the use of tetrahydrofuran (THF)–water mixtures (9:1 v/v) for hydrochloride salt formation, achieving >98% yield and minimizing residual solvents below ICH Q3C limits [1]. Polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMAc) facilitate solubilization but require stringent purification due to high boiling points [2]. Alternatively, dichloromethane–acetone (1:1) enables rapid crystallization at 0–5°C, reducing particle size to ≤50 µm [2].
Table 1: Solvent Systems for Pitolisant Hydrochloride Conversion
Solvent System | Volume Ratio | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
THF–Water | 9:1 | >98 | 99.5 | Low residual solvents |
Dichloromethane–Acetone | 1:1 | 95 | 99.2 | Rapid crystallization |
DMF–Heptane | 3:1 | 93 | 98.7 | High solubility |
Pitolisant oxalate (C₁₉H₂₈ClNO₅, MW 385.88 g/mol) forms via stoichiometric proton exchange between Pitolisant free base and oxalic acid [3] [5]. The reaction proceeds in two stages:
The synthesis of Pitolisant’s precursor relies on N-alkylation of 1-(3-chloropropyl)piperidine with 3-(4-chlorophenyl)propanol. WO2021023634A1 demonstrates cesium carbonate’s superiority over potassium carbonate, achieving 92% conversion in acetonitrile at 80°C within 2 hours [1]. Phase-transfer catalysts like tetrabutylammonium bromide (10 mol%) enhance alkylation efficiency in toluene–water biphasic systems, reducing byproducts to ≤0.5% [1]. Recent studies show that Pd/C (5 wt%) catalyzes C–O coupling at lower temperatures (60°C), suppressing ether formation [7].
High-throughput experimentation (HTE) coupled with desorption electrospray ionization mass spectrometry (DESI-MS) enables rapid screening of Sonogashira couplings for Pitolisant intermediates [10]. A telescoped continuous flow system for alkynyl naphthyridine synthesis (a Pitolisant analog) achieves 85% yield with residence times of ≤30 seconds at 100°C, reducing impurities by 40% compared to batch processes [10]. Membrane separation units in-line with reactors enable real-time removal of inorganic salts, enhancing throughput.
Solvent sustainability metrics guide Pitolisant synthesis optimization:
Pitolisant oxalate exists as an off-white to light yellow crystalline powder, with polymorphism influenced by crystallization kinetics [3] [5]. US11623920B2 identifies three critical parameters:
Table 2: Polymorph Characteristics of Pitolisant Oxalate
Form | Crystallization Conditions | Stability | XRD Peaks (2θ) | Application |
---|---|---|---|---|
Form I | Ethanol, slow cooling (0.5°C/min) | >5 years | 8.7°, 12.1°, 17.3° | Commercial |
Form II | Acetone–water, fast cooling | 6 months | 9.2°, 13.5°, 18.9° | Transient intermediate |
Amorphous | HPMC solid dispersion (1:1 w/w) | 2 years | Halo pattern | Enhanced dissolution |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7